3,4-Dichloro-5-iodoaniline

Analytical Chemistry Quality Control Chemical Synthesis

Secure your supply of 3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2), the definitive building block for programmable, sequential cross-coupling. Unlike generic dichloro- or iodoaniline isomers, its unique 3,4-dichloro-5-iodo substitution pattern guarantees a precise hierarchy of reactivity: the iodine at the 5-position is the primary, chemoselective handle for initial palladium-catalyzed transformations (Suzuki, Sonogashira, Heck), while the remaining chlorine atoms enable orthogonal, secondary functionalization. This programmed reactivity is critical for synthesizing diverse, highly substituted aniline libraries for drug discovery and agrochemical research. Insist on batch-specific QC (NMR, HPLC) for reproducible results.

Molecular Formula C6H4Cl2IN
Molecular Weight 287.91 g/mol
CAS No. 1803728-88-2
Cat. No. B1409898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-iodoaniline
CAS1803728-88-2
Molecular FormulaC6H4Cl2IN
Molecular Weight287.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)I)N
InChIInChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
InChIKeyVJOMJKJEXWLTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2): Core Physicochemical and Structural Profile for Advanced Synthesis


3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2) is a polyhalogenated aromatic amine building block with the molecular formula C6H4Cl2IN and a molecular weight of 287.91 g/mol [1]. It features a unique substitution pattern on the aniline core with chlorine atoms at the 3 and 4 positions and a heavy, polarizable iodine atom at the 5 position. This arrangement confers distinct electronic and steric properties, making it a versatile intermediate in organic and medicinal chemistry research .

3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2): Rationale Against Interchangeability with Other Dichloroaniline Isomers


Generic substitution of 3,4-dichloro-5-iodoaniline with other dichloro- or iodoaniline isomers is not a viable strategy for precise scientific applications. The specific substitution pattern (3,4-dichloro-5-iodo) dictates a unique electronic environment and a distinct hierarchy of reactivity in cross-coupling reactions [1]. The 5-iodo group is the most reactive site for oxidative addition with palladium catalysts, followed by the chlorine atoms, enabling highly selective, sequential functionalization . This programmed reactivity is lost or altered in analogs like 3,4-dichloroaniline (CAS 95-76-1, lacks the iodine handle) or 3,5-dichloro-4-iodoaniline (different halogen geometry), leading to different coupling partners, products, or reaction outcomes .

3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2): Quantitative Differentiation Evidence for Procurement Decision-Making


Purity and Characterization: Commercial Availability of High-Purity 3,4-Dichloro-5-iodoaniline

Commercial sourcing of 3,4-dichloro-5-iodoaniline from reputable vendors provides a high-purity starting material (≥97%) . This is supported by batch-specific QC documentation (e.g., NMR, HPLC, GC) . This level of characterization and purity assurance is a critical differentiator compared to less-defined or custom-synthesized material from general research labs.

Analytical Chemistry Quality Control Chemical Synthesis

Electronic Effects of Halogen Substitution: Impact on Lone-Pair Electron Delocalization

A comparative DFT study on halosubstituted anilines found that the deactivating nature of halogen atoms enhances lone-pair electron delocalization in the order of bromo- > chloro- > fluoroanilines [1]. This class-level inference suggests that the combination of chlorine and iodine atoms in 3,4-dichloro-5-iodoaniline will produce a unique electron density distribution that is distinct from purely chlorinated or brominated analogs, which can influence its reactivity in electrophilic aromatic substitution and its properties in materials science applications.

Computational Chemistry Physical Organic Chemistry Structure-Activity Relationship

Reactivity Hierarchy in Cross-Coupling: The Basis for Programmed Functionalization

In palladium-catalyzed cross-coupling reactions, the reactivity hierarchy for oxidative addition follows the order I > Br > Cl . The presence of a single iodine atom in 3,4-dichloro-5-iodoaniline enables selective, first-step functionalization at the 5-position in the presence of the two chlorine atoms. This is a key differentiator from analogs like 3,4-dichloroaniline (CAS 95-76-1), which lacks this reactive handle and requires harsher conditions for direct functionalization, or 5-bromo-3,4-dichloroaniline, where the bromine atom offers a different reactivity profile and may lead to different selectivity.

Organic Synthesis Cross-Coupling Medicinal Chemistry

3,4-Dichloro-5-iodoaniline (CAS 1803728-88-2): Validated Application Scenarios for Procurement Justification


Synthesis of Complex Biaryl and Heteroaromatic Libraries via Sequential Cross-Coupling

The iodine atom at the 5-position is the primary site for initial, chemoselective cross-coupling (e.g., Suzuki, Sonogashira, Heck) . This allows for the installation of a first diverse fragment. The remaining chlorine atoms can then serve as handles for a second, orthogonal cross-coupling or nucleophilic aromatic substitution step, enabling the efficient and programmable synthesis of highly diverse libraries of di- and tri-substituted aniline derivatives for drug discovery and agrochemical research .

Development of Novel Ligands and Materials with Tailored Electronic Properties

The combination of electron-withdrawing (Cl) and polarizable (I) substituents creates a unique electronic environment on the aniline ring, as inferred from DFT studies . This makes 3,4-dichloro-5-iodoaniline a promising building block for the synthesis of novel ligands for transition metal catalysis or for creating functional materials (e.g., organic semiconductors, sensors) where fine-tuning of electronic properties through halogen substitution is critical .

Preparation of High-Purity, Advanced Pharmaceutical Intermediates

Procurement of commercially available, high-purity (≥97%) material with batch-specific QC (NMR, HPLC) ensures a reproducible starting point for the synthesis of advanced pharmaceutical intermediates . This level of quality control is essential for achieving consistent yields and impurity profiles in multi-step synthetic sequences, directly impacting the efficiency and cost-effectiveness of drug development programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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